molecular formula C10H14O B8460000 Propargylcycloheptanone

Propargylcycloheptanone

Cat. No. B8460000
M. Wt: 150.22 g/mol
InChI Key: MHDOXBYNUYJLMU-UHFFFAOYSA-N
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Patent
US06084043

Procedure details

A solution of lithium diisopropylamide (LDA) in THF (50 ml) was added to a solution of 2,2-dimethylcycloheptanone (13) (10.55 g, 75.37 mmol) in THF (30 ml) at a temperature of 0° C. The mixture was stirred at room temperature for one hour. To this was added dropwise propargylbromide (6.85 ml, 90.44 mmol) at 0° C. The mixture was stirred at room temperature for one hour, and then heated at 50° C. for 3 hours. The mixture was treated with an aqueous ammonium chloride solution, and then purified by distillation (100° C., 2 mmHg) to obtain propargyl-cycloheptanone (14) (7.34 g, 55%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.85 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)(C)[CH3:2].[Li+].C[C:10]1([CH3:18])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:17].C(Br)C#C.[Cl-].[NH4+]>C1COCC1>[CH2:18]([CH:10]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][C:11]1=[O:17])[C:1]#[CH:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
10.55 g
Type
reactant
Smiles
CC1(C(CCCCC1)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.85 mL
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
purified by distillation (100° C., 2 mmHg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C#C)C1C(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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